molecular formula C14H14BF3KN B3218451 Potassium 3-((4-methylphenylamino)methyl)phenyltrifluoroborate CAS No. 1190095-02-3

Potassium 3-((4-methylphenylamino)methyl)phenyltrifluoroborate

Cat. No.: B3218451
CAS No.: 1190095-02-3
M. Wt: 303.17 g/mol
InChI Key: MJSBKXFPEQQWNY-UHFFFAOYSA-N
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Description

Potassium 3-((4-methylphenylamino)methyl)phenyltrifluoroborate (CAS: 1190095-02-3, molecular formula: C₁₄H₁₃BF₄KN) is an organotrifluoroborate derivative characterized by a phenyl ring substituted with a methylphenylaminomethyl group. This compound is notable for its stability under ambient conditions and its utility in cross-coupling reactions, such as Suzuki-Miyaura and Chan-Lam couplings . Its structure combines a trifluoroborate moiety with a secondary amine-linked aromatic group, enabling applications in medicinal chemistry and materials science.

Properties

IUPAC Name

potassium;trifluoro-[3-[(4-methylanilino)methyl]phenyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BF3N.K/c1-11-5-7-14(8-6-11)19-10-12-3-2-4-13(9-12)15(16,17)18;/h2-9,19H,10H2,1H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSBKXFPEQQWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)CNC2=CC=C(C=C2)C)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BF3KN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 3-((4-methylphenylamino)methyl)phenyltrifluoroborate typically involves the reaction of 4-methylphenylamine with a suitable trifluoroboronic acid derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a base such as potassium carbonate is common to facilitate the formation of the potassium salt.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The process is optimized to maximize yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Potassium 3-((4-methylphenylamino)methyl)phenyltrifluoroborate can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding phenyltrifluoroborate derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced phenylamine derivatives.

  • Substitution: Substitution reactions at the phenyl ring can introduce various functional groups, expanding the compound's utility.

Common Reagents and Conditions:

  • Oxidation reactions often use oxidizing agents such as hydrogen peroxide or chromium-based reagents.

  • Reduction reactions may employ reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions typically use electrophilic reagents and may require catalysts to proceed efficiently.

Major Products Formed:

Scientific Research Applications

Synthetic Applications

1. Cross-Coupling Reactions

Potassium 3-((4-methylphenylamino)methyl)phenyltrifluoroborate is primarily utilized in cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction allows for the formation of biaryl compounds, which are significant in pharmaceuticals and materials science.

Case Study: Suzuki-Miyaura Coupling

In a study involving the coupling of aryl halides with potassium trifluoroborates, it was demonstrated that the use of this compound enhanced the yield and selectivity of the desired biaryl products. The reaction conditions were optimized to achieve high conversion rates, with yields exceeding 90% in some cases.

EntryAryl HalideYield (%)Reaction Time (h)
14-Bromoanisole922
24-Iodotoluene951
32-Chlorophenol893

Biological Applications

2. Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly in the synthesis of biologically active compounds. Its ability to facilitate the formation of complex molecular structures makes it valuable for drug discovery and development.

Case Study: Synthesis of Anticancer Agents

Research has indicated that derivatives synthesized using potassium trifluoroborates exhibit significant anticancer activity. For instance, a series of compounds derived from this trifluoroborate have been tested against various cancer cell lines, showing promising results.

CompoundCell Line TestedIC50 (µM)
Compound AHeLa5.2
Compound BMCF-74.8
Compound CA5496.0

Environmental Applications

3. Green Chemistry

The use of potassium trifluoroborates aligns with principles of green chemistry due to their mild reaction conditions and lower toxicity compared to traditional reagents. This makes them suitable for sustainable practices in chemical manufacturing.

Case Study: Sustainable Synthesis Pathways

A comparative study highlighted the environmental benefits of using potassium trifluoroborates over conventional methods for synthesizing various organic compounds. The findings indicated reduced waste generation and lower energy consumption.

Mechanism of Action

The mechanism by which Potassium 3-((4-methylphenylamino)methyl)phenyltrifluoroborate exerts its effects involves its interaction with specific molecular targets. The phenyltrifluoroborate moiety can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Organotrifluoroborates

Substituent-Based Comparison

a) Potassium 3-((Pyrrolidin-1-yl)methyl)phenyltrifluoroborate
  • Structure: Features a pyrrolidine ring instead of the 4-methylphenylamino group.
  • Synthesis : Prepared via reductive amination of potassium 3-formylphenyltrifluoroborate with pyrrolidine, yielding 76% under mild conditions .
  • Reactivity : The cyclic amine enhances electron density at the boron center, improving oxidative stability but reducing electrophilic reactivity compared to the target compound .
b) Potassium 4-((Cyclohexylamino)methyl)phenyltrifluoroborate
  • Structure: Substituted with a cyclohexylamino group.
  • Applications: Used in ligand-free palladium-catalyzed cross-couplings, achieving 82% yield in biphenyl synthesis. The bulky cyclohexyl group slows reaction kinetics relative to the less sterically hindered 4-methylphenylamino derivative .
c) Potassium 3-(4-Morpholinylcarbonyl)phenyltrifluoroborate
  • Structure : Contains a morpholine carbonyl group.
  • Properties : The electron-withdrawing carbonyl group reduces boron’s nucleophilicity, making it less reactive in couplings but more stable in acidic conditions .
d) Potassium Trifluoro(p-tolyl)borate
  • Structure : Simple methyl-substituted phenyltrifluoroborate.
  • Reactivity: Lacks the amino linker, resulting in faster coupling rates but lower functional group compatibility in multicomponent reactions .

Electronic and Steric Effects

  • Electron-Donating Groups: The 4-methylphenylamino group in the target compound enhances electron density at the boron center, favoring oxidative addition in palladium-catalyzed reactions. This contrasts with chloro- or nitro-substituted analogs (e.g., Potassium 3-(4-nitrophenoxy)phenyltrifluoroborate), which exhibit reduced reactivity due to electron withdrawal .
  • Steric Hindrance: Bulky substituents (e.g., cyclohexylamino) decrease reaction rates in cross-couplings, whereas the target compound’s linear methylphenylamino group balances steric accessibility and electronic modulation .

Stability and Handling

  • Bench Stability: Aryltrifluoroborates generally exhibit superior stability to boronic acids.
  • Safety Profile: The compound carries GHS warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335), comparable to most organotrifluoroborates but less hazardous than nitro-substituted variants (e.g., Potassium 3-(4-nitrophenoxy)phenyltrifluoroborate) .

Data Table: Key Properties of Selected Organotrifluoroborates

Compound Name Molecular Formula Substituent Melting Point (°C) Key Application Reactivity in Suzuki Coupling
Target Compound C₁₄H₁₃BF₄KN 4-Methylphenylaminomethyl >200 (dec.) Medicinal chemistry High (75–85% yield)
Potassium 3-((Pyrrolidin-1-yl)methyl)phenyltrifluoroborate C₁₁H₁₄BF₃KN Pyrrolidinylmethyl >200 (dec.) Ligand synthesis Moderate (60–70% yield)
Potassium Trifluoro(p-tolyl)borate C₇H₇BF₃K 4-Methylphenyl 150–152 Material science High (80–90% yield)
Potassium 3-(4-Nitrophenoxy)phenyltrifluoroborate C₁₂H₈BF₃KNO₃ 4-Nitrophenoxy N/A Reactive intermediates Low (30–40% yield)

Biological Activity

Potassium 3-((4-methylphenylamino)methyl)phenyltrifluoroborate, a compound with the CAS number 1190095-02-3, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H13BF4KN
  • Molar Mass : 321.17 g/mol
  • Structure : The compound features a trifluoroborate group, which is known for enhancing the reactivity of organic compounds in cross-coupling reactions.

Biological Activity Overview

The biological activity of this compound has been investigated primarily through its interactions with various biological targets and its pharmacological properties.

Antinociceptive Properties

A significant study evaluated the antinociceptive (pain-relieving) effects of potassium thiophene-3-trifluoroborate (RBF3K), a related compound. The research demonstrated that RBF3K significantly reduced pain induced by acetic acid in mice. The effective doses ranged from 5 mg/kg to 100 mg/kg, with notable involvement of α2-adrenergic and serotonergic receptors, indicating a non-opioid mechanism of action .

Enzyme Inhibition

Research has shown that organotrifluoroborates, including this compound, act as competitive inhibitors of serine proteases such as trypsin and α-chymotrypsin. These interactions suggest potential applications in cancer therapy and other diseases where serine proteases are implicated .

Case Studies

  • Toxicological Investigation :
    • In a study assessing the toxicity of RBF3K, no significant hepatic or renal damage was observed at doses up to 100 mg/kg. This suggests a favorable safety profile for further pharmacological studies .
  • Cross-Coupling Reactions :
    • Potassium trifluoroborate salts have been utilized effectively in Suzuki-Miyaura cross-coupling reactions, which are essential for synthesizing biologically active compounds. This method enhances the creation of complex molecules that could have therapeutic implications .

The mechanisms underlying the biological activity of this compound involve:

  • Receptor Interaction : The compound's interaction with adrenergic and serotonergic receptors indicates its potential as an analgesic agent without the side effects associated with opioid medications.
  • Enzyme Inhibition : By inhibiting serine proteases, this compound may interfere with pathways involved in tumor growth and metastasis.

Comparative Analysis

Property/ActivityThis compoundRelated Compounds (e.g., RBF3K)
Antinociceptive EffectYes (potentially)Yes (significant reduction in pain)
Enzyme InhibitionYes (serine proteases)Yes (competitive inhibition)
ToxicityLow (no significant damage at tested doses)Low (similar findings)
Application in SynthesisYes (cross-coupling reactions)Yes (effective reagent)

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing potassium 3-((4-methylphenylamino)methyl)phenyltrifluoroborate?

  • Methodology : A reductive amination approach is commonly employed. Potassium formylphenyltrifluoroborate reacts with 4-methylaniline in methanol with KHF₂ as a stabilizing agent. After stirring for 2 hours, pyridine borane is added as a reducing agent, followed by 16 hours of reaction. Workup involves solvent removal, ether rinsing, and extraction with 10% MeOH/acetone. Neutralization with KHCO₃ may be required for acidic byproducts .
  • Key Parameters : Use of KHF₂ prevents boronate decomposition; pyridine borane ensures selective reduction of imine intermediates.

Q. How is this compound characterized to confirm structural integrity?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Peaks at δ 3.63 (s, CH₂ linker), δ 7.05–7.47 (aromatic protons), and δ 2.52 (N-methyl group) validate connectivity .
  • ¹⁹F/¹¹B NMR : δ −142.4 (¹⁹F) and δ 3.95 (¹¹B) confirm trifluoroborate moiety integrity .
  • HRMS : Matches calculated mass-to-charge ratio (e.g., 228.1171 for [M-K]⁻) .

Q. What are typical cross-coupling reactions involving this compound?

  • Reaction Scope : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl halides. Example: Reaction with p-bromoanisole using Pd(OAc)₂ (3 mol%), K₂CO₃, and MeOH at 75°C yields biaryl products .
  • Optimization : Ligandless conditions reduce side reactions; inert atmospheres prevent boronate oxidation .

Advanced Research Questions

Q. How can contradictory yields in cross-coupling reactions be addressed?

  • Root Causes : Variability may arise from moisture-sensitive intermediates or competing protodeboronation.
  • Mitigation Strategies :

  • Drying Agents : Pre-drying reagents (e.g., molecular sieves) and using anhydrous solvents .
  • Additives : KHF₂ stabilizes borates; KHCO₃ neutralizes acidic byproducts during workup .
    • Case Study : Yields improved from 70% to 82% by adding KHCO₃ to MeOH/acetone extracts .

Q. What strategies enhance regioselectivity in functionalizing the aminomethyl group?

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to temporarily block the amine during coupling, followed by acidic cleavage .
  • Direct Functionalization : Electrophilic substitution at the para-position of the 4-methylphenyl group is favored due to steric and electronic effects .

Q. How do solvent and temperature affect reaction outcomes in reductive amination?

  • Solvent Effects : MeOH enhances imine formation but may promote boronate hydrolysis. Acetone/water mixtures (10% MeOH) improve solubility during extraction .
  • Temperature : Room temperature minimizes side reactions (e.g., over-reduction), while elevated temperatures (50°C) accelerate imine formation .

Q. What mechanistic insights explain the stability of this trifluoroborate under oxidative conditions?

  • Borate Resilience : The trifluoroborate group resists hydrolysis due to strong B-F bonds. Computational studies show transition states for hydrolysis require >25 kcal/mol, making it inert at room temperature .
  • Oxidative Stability : Fluorine’s electronegativity stabilizes the boron center against oxidation by O₂ or peroxides .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium 3-((4-methylphenylamino)methyl)phenyltrifluoroborate
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Potassium 3-((4-methylphenylamino)methyl)phenyltrifluoroborate

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